molecular formula C8H5ClN2O B1360860 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000341-64-9

6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1360860
CAS No.: 1000341-64-9
M. Wt: 180.59 g/mol
InChI Key: MMBBXYKIDWFQOP-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 1000341-64-9) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol . It features a pyrrolo[3,2-c]pyridine scaffold substituted with a chlorine atom at position 6 and a formyl group at position 3. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, such as kinase inhibitors and antiviral agents. Its synthesis often involves multi-step reactions, including condensation of substituted aldehydes with pyrrolopyridine derivatives under controlled conditions . Commercial suppliers like GLPBIO and CymitQuimica offer this compound with purity levels exceeding 96–98%, and it is typically stored at -20°C to maintain stability .

Properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-1-7-6(3-11-8)5(4-12)2-10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBBXYKIDWFQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646770
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-64-9
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound with significant biological activity, particularly in the context of cancer therapy and other therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H5_5ClN2_2O
  • Appearance : Typically a white to light yellow solid.
  • Solubility : Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.

The primary biological activity of this compound involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of these receptors can lead to:

  • Altered Cellular Processes : This includes the inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Impact on Signaling Pathways : The compound affects key signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are vital for cell survival and proliferation .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through its interaction with FGFRs. Notably:

  • In Vitro Studies : Demonstrated significant inhibition of cancer cell proliferation and induced apoptosis in human tumor xenograft models .
  • Selectivity : While effective against FGFRs, the compound also shows selectivity for certain kinases, making it a valuable tool in cancer research .

Other Biological Activities

Beyond its anticancer properties, this compound has shown potential in treating diseases related to the nervous and immune systems. Its derivatives have been investigated for various pharmacological effects, including:

  • Antidiabetic Activity : Some derivatives have demonstrated the ability to enhance insulin sensitivity .
  • Antimicrobial Effects : Studies suggest activity against various pathogens, indicating a broader spectrum of biological activity .

Case Studies

  • MPS1 Inhibition : A study highlighted the discovery of small-molecule inhibitors based on the pyrrolo[3,2-c]pyridine scaffold that showed promising results in inhibiting MPS1 kinase activity. This has implications for cancer treatment strategies targeting mitotic checkpoint pathways .
  • Cytotoxicity Assessments : In a comparative study involving ovarian and breast cancer cell lines, derivatives of this compound exhibited varying degrees of cytotoxicity, with some showing selective toxicity towards cancer cells while sparing non-cancerous cells .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
FGFR InhibitionBlocks fibroblast growth factor receptors, leading to reduced tumor growth
Anticancer ActivityInduces apoptosis in cancer cells; effective in xenograft models
Antidiabetic EffectsEnhances insulin sensitivity in adipocytes
Antimicrobial ActivityExhibits activity against various pathogens

Scientific Research Applications

Medicinal Chemistry

Potential as Antibacterial Agent
Research indicates that 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its derivatives may exhibit antibacterial properties, particularly against strains like methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest that further exploration of its mechanism of action could lead to the development of novel antibacterial agents.

Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with biological targets such as enzymes or receptors involved in cancer pathways. A study highlighted its role in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation, indicating that derivatives of this compound may serve as effective anticancer therapeutics .

Kinase Inhibition
this compound has been identified as a potential inhibitor of various kinases, including FMS kinase, which is relevant in cancer therapy. Its ability to inhibit kinase activity positions it as a candidate for drug development targeting specific signaling pathways involved in tumor growth .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity and structural properties enable the formation of diverse derivatives through various synthetic routes, such as palladium-mediated coupling reactions . This versatility makes it a valuable scaffold in organic synthesis.

Biological Studies

Research has explored the biological activities of this compound derivatives beyond antibacterial and anticancer effects. Studies suggest potential anti-inflammatory properties and interactions with fibroblast growth factor receptors (FGFRs), which are implicated in various tumors . The exploration of these activities could lead to new therapeutic strategies for treating inflammatory diseases and cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde with analogs differing in substituents, ring positions, or functional groups. Key differences in physicochemical properties, synthetic routes, and applications are highlighted.

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • Structural Differences : A methyl group at position 1 replaces the hydrogen in the parent compound, and the chlorine atom is at position 4 instead of 6 .
  • Physicochemical Properties: Melting point: 170–172°C (vs. Solubility: Soluble in DMSO and DCM, similar to the parent compound .
  • Applications: Used as a ligand for organometallic complexes and in drug intermediate synthesis .
  • Synthesis : Prepared via reaction of 1-methyl-3-aldo-5-azaindole with allyl chloride .

6-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • Structural Differences : Fluorine replaces chlorine at position 6 .
  • Applications : Explored in fragment-based drug discovery for its improved metabolic stability .

Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Structural Differences : A pyrrolo[2,3-c]pyridine scaffold (vs. [3,2-c]) with an ester group at position 2 and chlorine at position 5 .
  • Synthesis Yield : 60% via cyclization reactions .
  • Applications : Intermediate in alkaloid synthesis and antimicrobial agents.

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid

  • Structural Differences : A carboxylic acid group replaces the aldehyde at position 3 .
  • Applications : Used in metal-organic frameworks (MOFs) and as a precursor for amide-coupled pharmaceuticals .

Data Tables

Table 1: Structural Comparison of Analogs

Compound Name Substituents/Positions Molecular Formula CAS Number
This compound Cl (6), CHO (3) C₈H₅ClN₂O 1000341-64-9
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Cl (4), CH₃ (1), CHO (3) C₉H₇ClN₂O Not reported
6-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde F (6), CHO (3) C₈H₅FN₂O F81573
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cl (5), COOEt (2) C₁₀H₉ClN₂O₂ Not reported

Table 2: Key Physicochemical and Application Differences

Compound Name Melting Point (°C) Solubility Key Applications
This compound Not reported DMSO, methanol Kinase inhibitors, antiviral agents
4-Chloro-1-methyl analog 170–172 DMSO, DCM Organometallic ligands, drug intermediates
6-Fluoro analog Not reported Not reported Fragment-based drug discovery
Ethyl 5-chloro-pyrrolo[2,3-c]pyridine-2-carboxylate Not reported Organic solvents Antimicrobial agents

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with 4-amino-2-bromopyridine or related halogenated pyridine derivatives.
  • Introduction of chlorine at the 6-position can be accomplished via selective halogenation methods.
  • The aldehyde group is introduced through formylation reactions, commonly via Vilsmeier-Haack conditions using reagents such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Representative Synthetic Route

A representative synthetic approach involves:

  • Step 1: Halogenation
    Selective chlorination of the pyrrolopyridine core at the 6-position under controlled temperature (0–5°C) to minimize side reactions.

  • Step 2: Formylation
    Application of Vilsmeier-Haack formylation at elevated temperatures (80–100°C) using POCl₃/DMF to introduce the aldehyde group at the 3-position.

  • Step 3: Cyclization and Purification
    Ring closure reactions may be facilitated by palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) followed by base-catalyzed cyclization to form the fused pyrrolopyridine system. Purification is achieved via column chromatography using silica gel with gradients of hexane/ethyl acetate or dichloromethane/ethyl acetate.

Step Reagents/Conditions Temperature Yield (%) Notes
Halogenation Chlorination agents, e.g., Cl2 or NCS 0–5°C 60–80 Controlled addition to avoid polyhalogenation
Formylation POCl₃/DMF (Vilsmeier-Haack reagent) 80–100°C 65–75 Stoichiometry critical (1.2 equiv POCl₃)
Cyclization Pd-catalyst, base (e.g., K2CO3) Room temp to 80°C 50–70 Sulfonamide protection may improve efficiency
Purification Silica gel chromatography Ambient - Gradient elution with EtOAc/CH2Cl2 or hexane/EtOAc
  • The introduction of sulfonamide groups in intermediates has been shown to enhance the efficiency of domino cyclization reactions by increasing the acidity of anilinic protons, facilitating ring closure.
  • Palladium-mediated cross-coupling reactions (e.g., Sonogashira coupling) are pivotal in constructing the pyrrolopyridine scaffold before aldehyde installation.
  • Chromatographic separation is necessary to isolate regioisomers formed during halogenation steps, with typical yields of desired isomers around 38–40%.
  • Industrial synthesis favors continuous flow reactors and optimized catalytic systems to improve yield and purity.
  • Storage conditions to maintain compound stability include low temperatures (-20°C), inert atmosphere, and protection from light to prevent aldehyde oxidation.
  • Purity levels of >95% are typically confirmed by HPLC using C18 columns with acetonitrile/water mobile phases.
Method Aspect Description Typical Conditions Yield Range (%) Purity (%) References
Halogenation Selective chlorination at 6-position Chlorine or NCS, 0–5°C 60–80 >95
Formylation Vilsmeier-Haack reaction (POCl₃/DMF) 80–100°C 65–75 >95
Cyclization Pd-catalyzed cross-coupling and base-mediated ring closure Room temp to 80°C 50–70 >95
Purification Silica gel chromatography with gradient elution Ambient - >95

The preparation of 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves a multi-step synthetic process combining selective halogenation, formylation, and palladium-catalyzed cyclization. Careful control of reaction conditions and purification steps are essential to achieve high yields and purity. The use of sulfonamide intermediates and advanced catalytic methods enhances the efficiency of the synthesis. These methods have been validated through research publications and are adaptable for both laboratory and industrial scales.

Q & A

What are the optimized synthetic routes for preparing 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?

Level: Basic (Synthesis Methodology)
Answer:
The compound can be synthesized via condensation reactions using 6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one as a precursor. For example:

  • Aldehyde introduction: Reacting the precursor with 3-chloro-2-fluorobenzaldehyde in methanol at 50°C for 5 hours in the presence of piperidine yields intermediates like E/Z-6-Chloro-3-(3-chloro-2-fluoro-benzylidene)-1,3-dihydro-pyrrolo[3,2-c]pyridin-2-one .
  • Methylation: Using LiHMDS (lithium hexamethyldisilazane) in THF at -78°C under inert atmosphere facilitates selective alkylation at the pyrrolo nitrogen .

Key considerations: Solvent choice (methanol vs. THF) and temperature control are critical to avoid side reactions.

How can the aldehyde group in this compound be selectively functionalized while preserving the chloro substituent?

Level: Advanced (Reactivity & Selectivity)
Answer:
The aldehyde group is highly reactive toward nucleophilic additions or condensations. For selective modification:

  • Schiff base formation: React with amines (e.g., anilines) under mild acidic or basic conditions. Piperidine-mediated condensations in methanol are effective for forming imine derivatives .
  • Reductive amination: Use sodium cyanoborohydride (NaBH3CN) in the presence of amines to reduce the imine intermediate to a stable amine without affecting the chloro group .

Challenges: The chloro substituent is electron-withdrawing, which may deactivate the pyrrolo ring toward electrophilic substitution, but the aldehyde remains the primary reactive site.

What analytical techniques are most reliable for confirming the structure and purity of this compound?

Level: Basic (Characterization)
Answer:

  • NMR spectroscopy: 1^1H and 13^{13}C NMR are essential for verifying the aldehyde proton (~9-10 ppm) and the pyrrolo-pyridine backbone. For example, the chloro substituent induces distinct deshielding effects on adjacent protons .
  • High-resolution mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ for C8H5ClN2O: calc. 181.0174, observed 181.0176) .
  • X-ray crystallography: Resolves ambiguities in regiochemistry (e.g., distinguishing [3,2-c] from [2,3-b] isomers) .

Purity assessment: HPLC with UV detection (λ ~250–300 nm) is recommended due to the compound’s aromatic system .

How does the electronic structure of the pyrrolo[3,2-c]pyridine core influence reactivity in cross-coupling reactions?

Level: Advanced (Electronic Effects & Catalysis)
Answer:
The fused pyrrolo-pyridine system exhibits π-deficient character, making it amenable to:

  • Suzuki-Miyaura coupling: The chloro substituent can act as a leaving group for palladium-catalyzed coupling with aryl boronic acids. However, the aldehyde may require protection (e.g., as an acetal) to prevent side reactions .
  • Directed C-H activation: The nitrogen atoms in the heterocycle can coordinate to transition metals (e.g., Pd, Ru), enabling regioselective functionalization at specific positions .

Note: Steric hindrance from the aldehyde group may limit reactivity at the 3-position.

What strategies are effective for resolving contradictions in spectroscopic data for derivatives of this compound?

Level: Advanced (Data Analysis)
Answer:

  • Comparative analysis: Use structurally similar analogs (e.g., 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid) as reference standards to assign peaks in NMR or IR spectra .
  • Computational modeling: DFT (Density Functional Theory) calculations predict chemical shifts and vibrational frequencies, aiding in peak assignment for ambiguous signals .
  • Crystallographic validation: Single-crystal X-ray diffraction resolves regiochemical uncertainties, particularly when substituents alter the electronic environment .

Example: A discrepancy in 13^{13}C NMR shifts for the aldehyde carbon could arise from solvent polarity or tautomerism, which computational models can clarify .

What are the challenges in scaling up the synthesis of this compound for bulk research use?

Level: Basic (Process Chemistry)
Answer:

  • Low-temperature steps: Reactions requiring -78°C (e.g., LiHMDS-mediated alkylation) demand specialized equipment for large-scale cooling .
  • Purification: Column chromatography is often needed due to byproducts from incomplete aldehyde reactions. Alternatives like recrystallization or preparative HPLC may improve yield .
  • Stability: The aldehyde group is prone to oxidation; storage under inert atmosphere (N2 or Ar) at -20°C is recommended .

Optimization tip: Replace methanol with DMF or DMSO in condensation reactions to enhance solubility and reaction homogeneity .

How can the compound’s regiochemistry be unambiguously confirmed?

Level: Advanced (Structural Analysis)
Answer:

  • NOE (Nuclear Overhauser Effect) experiments: Detect spatial proximity between the aldehyde proton and adjacent protons on the pyrrolo ring, confirming the [3,2-c] arrangement .
  • X-ray crystallography: Provides definitive proof of the fused ring system’s connectivity. For instance, the bond angles and distances between N1 and C3 in the crystal lattice distinguish [3,2-c] from other isomers .
  • Isotopic labeling: Synthesize 13^{13}C-labeled derivatives to track coupling patterns in 2D NMR (e.g., HSQC, HMBC) .

What are the applications of this compound in medicinal chemistry research?

Level: Advanced (Functional Utility)
Answer:

  • Kinase inhibitor precursors: The pyrrolo-pyridine scaffold is a core structure in kinase inhibitors (e.g., JAK2, EGFR). The aldehyde group can be derivatized to introduce pharmacophores like hydrazones or thiosemicarbazones .
  • Proteolysis-targeting chimeras (PROTACs): The chloro substituent enables conjugation to E3 ligase ligands, while the aldehyde facilitates linker attachment .

Case study: Derivatives of this compound have been used to synthesize intermediates for anti-cancer agents targeting protein-protein interactions .

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